molecular formula C6H2N2O B1582332 Furan-2,5-dicarbonitrile CAS No. 58491-62-6

Furan-2,5-dicarbonitrile

Cat. No.: B1582332
CAS No.: 58491-62-6
M. Wt: 118.09 g/mol
InChI Key: KCSYJHQYWTYFCM-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbonitrile is an organic compound with the molecular formula C6H2N2O It is a derivative of furan, characterized by the presence of two nitrile groups at the 2 and 5 positions of the furan ring

Mechanism of Action

Target of Action

Furan-2,5-dicarbonitrile, also known as 2,5-Dicyanofuran, is a chemical compound that is primarily used in the field of chemistry It is known to be used in the preparation of various other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in chemical reactions . It is used as a reactant in the synthesis of other chemicals, where it interacts with its targets to bring about changes in their structure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of other compounds . It is used in the preparation of bio-based adiponitrile, a key precursor for the synthesis of nylon 66 and 1,6-hexanediisocyanate (HDI) . The exact downstream effects of these pathways would depend on the specific reactions and the compounds being synthesized.

Pharmacokinetics

It is known to be a solid at room temperature , which may influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in chemical reactions . It interacts with other compounds to bring about changes in their structure, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from 2,5-diformylfuran (DFF) and hydroxylamine ionic liquid salts reached 100% under the following optimum reaction conditions: temperature of 120 ℃ for 70 min, volume ratio of paraxylene: [HSO 3 -b-Py]·HSO 4 of 2:1, and molar ratio of DFF: (NH 2 OH) 2 · [HSO 3 -b-Py]·HSO 4 of 1:1.5 . After the reaction, the ionic liquid was easy to separate, recover, and recycle .

Biochemical Analysis

Biochemical Properties

Furan-2,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP2E1, which catalyzes its oxidation to reactive intermediates . These intermediates can form covalent bonds with biomolecules, leading to modifications in protein function and cellular processes. Additionally, this compound has been shown to inhibit certain microbial enzymes, contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways . These interactions can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to induce oxidative stress in hepatocytes, resulting in altered metabolic activity and potential cytotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive intermediates that bind covalently to proteins and nucleic acids. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . The compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, as ROS can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under dry, room temperature conditions . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of this compound have been associated with increased oxidative stress and inflammation in animal tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The oxidation of this compound by CYP2E1 leads to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell . This compound has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol and mitochondria . Its presence in these compartments can influence its activity and function. For example, the accumulation of this compound in mitochondria can disrupt mitochondrial energy production and redox regulation, leading to cellular dysfunction and apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further affecting its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dibromofuran with sodium cyanide in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods: On an industrial scale, this compound can be produced via the ammoxidation of furfural. This process involves the reaction of furfural with ammonia and oxygen over a bismuth molybdate catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Furan-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the nitrile groups can yield the corresponding amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2,5-diamine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2,5-dicarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2-Furonitrile: A simpler derivative with a single nitrile group.

    Furan-2,5-dicarboxylic acid: The oxidized form of furan-2,5-dicarbonitrile.

    2,5-Dicyanofuran: Another nitrile-substituted furan derivative.

Uniqueness: this compound is unique due to the presence of two nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

furan-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSYJHQYWTYFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207186
Record name Furan-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58491-62-6
Record name 2,5-Furandicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58491-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-2,5-dicarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan-2,5-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2,5-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,5-dicyanofuran an attractive building block for chemical synthesis?

A1: Aromatic dinitriles like 2,5-dicyanofuran are highly reactive compounds. This reactivity makes them valuable intermediates for synthesizing various complex molecules, including polymers and pharmaceuticals. The presence of two cyano groups (-CN) allows for diverse chemical transformations, making 2,5-dicyanofuran a versatile starting material. []

Q2: How can 2,5-dicyanofuran be synthesized from renewable resources?

A2: Researchers have successfully synthesized 2,5-dicyanofuran from 2,5-diformylfuran, a platform chemical derived from biomass. [, ] This two-step process involves:

  1. Oximation: 2,5-diformylfuran reacts with hydroxylamine to form 2,5-diformylfuran dioxime. This step is crucial as it avoids polymerization, a common side reaction when using ammonia instead of hydroxylamine. []
  2. Dehydration: 2,5-diformylfuran dioxime undergoes dehydration in the presence of a solid acid catalyst (Amberlyst-15), yielding 2,5-dicyanofuran. []

Q3: What are the potential applications of 2,5-dicyanofuran derived from biomass?

A3: The successful synthesis of 2,5-dicyanofuran from biomass opens doors to various applications, including:

  • 2,5-Furandicarboxamide Precursor: Research indicates that 2,5-dicyanofuran is an intermediate in the synthesis of 2,5-furandicarboxamide (FDCA) from 5-hydroxymethylfurfural (HMF). FDCA is a bio-based alternative to terephthalic acid used in polyethylene terephthalate (PET) plastic production. []

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